
3,6-Bis(trifluoromethyl)benzene-1,2-dicarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-Bis(trifluoromethyl)benzene-1,2-dicarboxamide is an organic compound characterized by the presence of two trifluoromethyl groups and two carboxamide groups attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the regioselective metalation of 1,3-Bis(trifluoromethyl)benzene followed by subsequent carboxylation to yield the desired product . The reaction conditions often include the use of strong bases such as lithium diisopropylamide (LDA) and carbon dioxide as the carboxylating agent.
Industrial Production Methods
Industrial production methods for 3,6-Bis(trifluoromethyl)benzene-1,2-dicarboxamide may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3,6-Bis(trifluoromethyl)benzene-1,2-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carboxamide groups to amines.
Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups onto the benzene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles such as halogens for substitution reactions. The reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Trifluoromethylbenzoic acids.
Reduction: Trifluoromethylbenzylamines.
Substitution: Halogenated trifluoromethylbenzene derivatives.
Wissenschaftliche Forschungsanwendungen
3,6-Bis(trifluoromethyl)benzene-1,2-dicarboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Wirkmechanismus
The mechanism of action of 3,6-Bis(trifluoromethyl)benzene-1,2-dicarboxamide involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl groups can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. The carboxamide groups can form hydrogen bonds with biological macromolecules, potentially inhibiting enzyme activity or disrupting protein-protein interactions. These interactions can lead to various biological effects, including antimicrobial or anticancer activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Bis(trifluoromethyl)benzene: A related compound with two trifluoromethyl groups but lacking the carboxamide groups.
2,6-Bis(trifluoromethyl)benzoic acid: Contains carboxylic acid groups instead of carboxamide groups.
4’-Nitro-3’-(trifluoromethyl)acetanilide: Contains a nitro group and an acetanilide moiety in addition to the trifluoromethyl group.
Uniqueness
3,6-Bis(trifluoromethyl)benzene-1,2-dicarboxamide is unique due to the presence of both trifluoromethyl and carboxamide groups on the benzene ring
Eigenschaften
CAS-Nummer |
64219-33-6 |
|---|---|
Molekularformel |
C10H6F6N2O2 |
Molekulargewicht |
300.16 g/mol |
IUPAC-Name |
3,6-bis(trifluoromethyl)benzene-1,2-dicarboxamide |
InChI |
InChI=1S/C10H6F6N2O2/c11-9(12,13)3-1-2-4(10(14,15)16)6(8(18)20)5(3)7(17)19/h1-2H,(H2,17,19)(H2,18,20) |
InChI-Schlüssel |
GECQCTMLRDRCBR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1C(F)(F)F)C(=O)N)C(=O)N)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


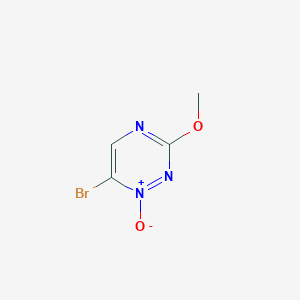
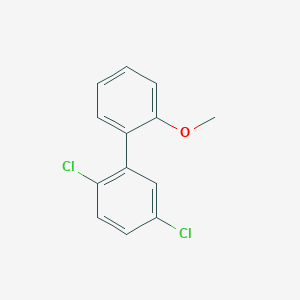

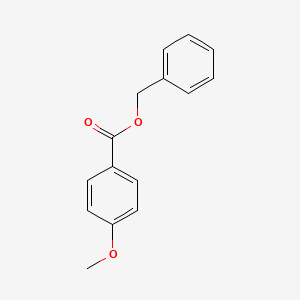
![1,1'-Disulfanediylbis[3-(chloromethyl)-2,4,6-trimethylbenzene]](/img/structure/B14496039.png)

![Phenol, 2,2'-[[(2-chlorophenyl)methylene]bis[(2,5-dimethyl-4,1-phenylene)azo]]bis[4-methyl-](/img/structure/B14496064.png)


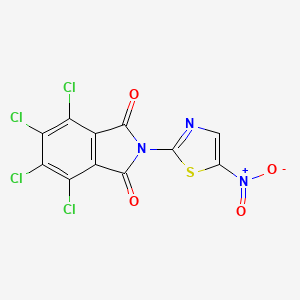
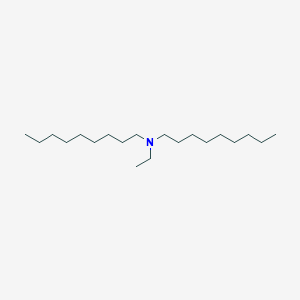
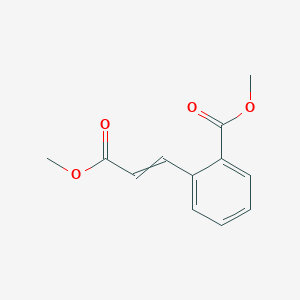
![N~2~-{2-[3,4-Bis(benzoyloxy)phenyl]ethyl}-L-glutamine](/img/structure/B14496116.png)
![3-(Prop-2-en-1-yl)-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B14496120.png)
